Ácido 4-(piperidin-4-il)benzoico clorhidrato

Descripción general

Descripción

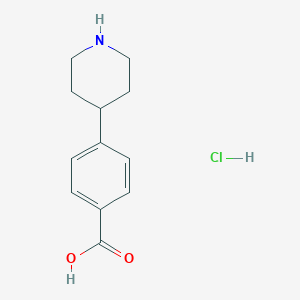

4-(Piperidin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It is a 4-aryl piperidine used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in optimizing drug-like properties and impacting the 3D orientation of degraders .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

- Role as an Intermediate : This compound is crucial in synthesizing various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its structure allows for modifications that enhance therapeutic efficacy .

2. Neuroscience Research

- Neurotransmitter Studies : It aids in understanding neurotransmitter systems, providing insights into potential treatments for neurological disorders. Researchers utilize this compound to investigate mechanisms of action for various neurological drugs .

3. Drug Delivery Systems

- Enhancing Bioavailability : The compound can be incorporated into drug delivery formulations, improving the solubility and bioavailability of poorly soluble drugs. This characteristic is vital for developing effective therapeutic agents .

4. Chemical Synthesis

- Versatile Building Block : It serves as a building block in organic synthesis, enabling chemists to create complex molecules efficiently. Its reactivity allows for various chemical transformations .

5. Biological Activity Studies

- Investigating Cellular Processes : Researchers utilize this compound to study its effects on cellular processes, aiding in the discovery of new therapeutic targets .

Research has demonstrated that 4-(Piperidin-4-YL)benzoic acid hydrochloride possesses significant biological activities:

Anticancer Activity

- Mechanism of Action : It induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. For example, it promotes cytochrome c release from mitochondria, leading to cell death.

| Cell Line | IC Value (µM) | Effect |

|---|---|---|

| MCF-7 | 1.59 | Induces apoptosis |

| A549 | 0.81 | Cytotoxic effect |

Antibacterial Activity

- Activity Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 9.7 |

| Escherichia coli | 256 |

Anti-inflammatory Effects

- Inflammatory Pathways : It inhibits pro-inflammatory cytokines and downregulates NF-kB signaling pathways, indicating potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic applications of 4-(Piperidin-4-YL)benzoic acid hydrochloride:

- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces tumor size in xenograft models, suggesting its potential as an oncology therapeutic agent.

- Combination Therapies : Research indicates that combining this compound with existing chemotherapy agents may enhance efficacy and reduce resistance in cancer treatment.

Métodos De Preparación

The synthesis of 4-(Piperidin-4-yl)benzoic acid hydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

4-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like sodium hypochlorite, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines and benzoic acid derivatives.

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-4-yl)benzoic acid hydrochloride involves its use as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . The piperidine moiety in the compound helps in the formation of a ternary complex, optimizing the orientation and interaction between the target protein and the E3 ligase .

Comparación Con Compuestos Similares

4-(Piperidin-4-yl)benzoic acid hydrochloride can be compared with other similar compounds such as:

2-(Piperidin-4-yl)benzoic acid hydrochloride: Similar in structure but differs in the position of the piperidine ring.

3-(Piperidin-4-yl)benzoic acid hydrochloride: Another positional isomer with different chemical properties.

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a tert-butoxycarbonyl protecting group, making it useful in different synthetic applications.

The uniqueness of 4-(Piperidin-4-yl)benzoic acid hydrochloride lies in its specific application as a semi-flexible linker in PROTAC development, which is not commonly found in its positional isomers .

Actividad Biológica

4-(Piperidin-4-YL)benzoic acid hydrochloride, a compound with the chemical formula CHClNO, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its biological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure

The structure of 4-(Piperidin-4-YL)benzoic acid hydrochloride features a piperidine ring attached to a benzoic acid moiety. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research has indicated that 4-(Piperidin-4-YL)benzoic acid hydrochloride exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, it promotes the release of cytochrome c from mitochondria, leading to caspase-3 activation and subsequent cell death .

- Cell Lines Tested : The compound demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values reported as low as 1.59 µM in some cases .

| Cell Line | IC Value (µM) | Effect |

|---|---|---|

| MCF-7 | 1.59 | Induces apoptosis |

| A549 | 0.81 | Cytotoxic effect |

2. Antibacterial Activity

The antibacterial properties of 4-(Piperidin-4-YL)benzoic acid hydrochloride have also been explored:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 9.7 |

| Escherichia coli | 256 |

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated as well:

- Inflammatory Pathways : It has been noted to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves downregulation of NF-kB signaling pathways, which are critical in inflammation .

Case Studies

Several case studies have provided insight into the therapeutic applications of 4-(Piperidin-4-YL)benzoic acid hydrochloride:

- In Vivo Studies : Animal models have demonstrated that treatment with this compound can significantly reduce tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology .

- Combination Therapies : Research has suggested that combining this compound with existing chemotherapy agents may enhance efficacy and reduce resistance in cancer treatment .

Propiedades

IUPAC Name |

4-piperidin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYZHFWAUQTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598550 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-84-4 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.